

Application Notes and Protocols for 7-N-(4-Hydroxyphenyl)mitomycin C (MPMC)

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Compound of Interest

Compound Name: 7-N-(4-Hydroxyphenyl)mitomycin C
Cat. No.: B1664201

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Introduction

7-N-(4-Hydroxyphenyl)mitomycin C (also known as MPMC, M-83, or KW-2083) is a derivative of the antitumor antibiotic Mitomycin C (MMC).[1] Like its parent compound, MPMC is an alkylating agent that inhibits DNA synthesis, showing potent antitumor activity against a range of experimental tumors.[2] Preclinical studies have indicated that MPMC may have a higher chemotherapeutic ratio—meaning a better balance between efficacy and toxicity—compared to Mitomycin C.[3] Specifically, it has demonstrated greater antitumor effects in certain tumor models and potentially lower myelosuppression (toxicity to the bone marrow) at equivalent doses.[1][2]

These application notes provide a summary of available data and representative protocols for the administration of MPMC in research settings. The information is compiled from preclinical studies and early-phase clinical trials. Researchers should note that a standardized clinical administration protocol has not been established, and these guidelines are intended for investigational use.

Data Presentation

Table 1: Comparative Antitumor Activity of MPMC (M-83) vs. Mitomycin C (MMC) in Murine Ascitic Tumors

Tumor Model	Administration	Optimal Dose (MPMC)	Efficacy (MPMC)	Optimal Dose (MMC)	Efficacy (MMC)	Reference
P388 Leukemia	Intraperitoneal	>5 mg/kg	60-day survivors	-	-	[3]
Meth 1 Fibrosarcoma	Intraperitoneal	>5 mg/kg	60-day survivors	-	-	[3]
Sarcoma 180	Intraperitoneal	-	More potent than MMC	-	-	[2]
Melanoma B-16	Intraperitoneal	-	More potent than MMC	-	-	[2]
EL4 Lymphoma	Intraperitoneal	-	More potent than MMC	-	-	[2]

Table 2: Clinical Dosing and Toxicities of MPMC (KW-2083) from Phase I & II Trials

Administration Route	Dosing Regimen	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicity	Common Adverse Effects (≥10%)	Reference
Intravenous (IV) Bolus	Single dose every 6 weeks	70 mg/m ²	Thrombocytopenia, Leukopenia	Nausea, Vomiting, Anorexia, Myelosuppression	[4][5]
Intravenous (IV) Bolus	Weekly	20-40 mg/m ²	Thrombocytopenia, Leukopenia	Nausea, Vomiting, Anorexia, Phlebitis	[1][6][7]

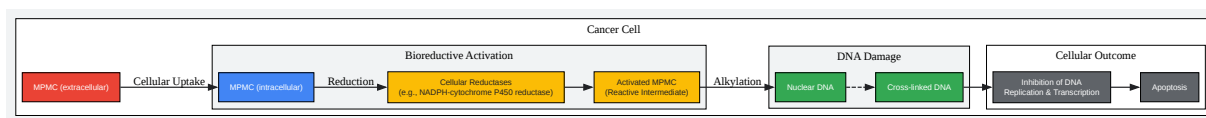
Table 3: Pharmacokinetic Parameters of MPMC (KW-2083)

Parameter	Value	Conditions	Reference
Plasma Half-life ($t_{1/2}$)	~27.6 minutes	40 mg IV bolus in humans	[1]
Elimination Half-life ($t_{1/2\beta}$)	10.9 minutes	15 mg/kg in nude mice	[8]
Plasma Concentration Curve	Fits a one-compartment model	40 mg IV bolus in humans	[1]

Mechanism of Action

MPMC, like Mitomycin C, is a bioreductive alkylating agent. It is relatively inert until activated within the cell, particularly in the low-oxygen (hypoxic) environments often found in solid tumors. Cellular reductases, such as NADPH-cytochrome P450 reductase, convert the quinone group of MPMC into a reactive intermediate. This activated form can then act as a bifunctional or trifunctional alkylating agent, covalently cross-linking DNA strands, primarily at guanine-cytosine (CpG) sequences. This DNA cross-linking prevents strand separation, thereby

inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
[2]



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Caption: Mechanism of action of **7-N-(4-Hydroxyphenyl)mitomycin C (MPMC)**.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on published literature. Researchers must independently validate and optimize these protocols for their specific experimental needs. All work with MPMC should be conducted in a designated chemotherapy handling area using appropriate personal protective equipment (PPE), including gloves, gown, and eye protection.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol describes a method for evaluating the cytotoxic effects of MPMC on a cancer cell line (e.g., HeLa S3) using a standard cell viability assay.[2]

- Cell Plating:
 - Culture cancer cells in appropriate media and conditions.
 - Trypsinize and count the cells.
 - Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours to allow for cell attachment.

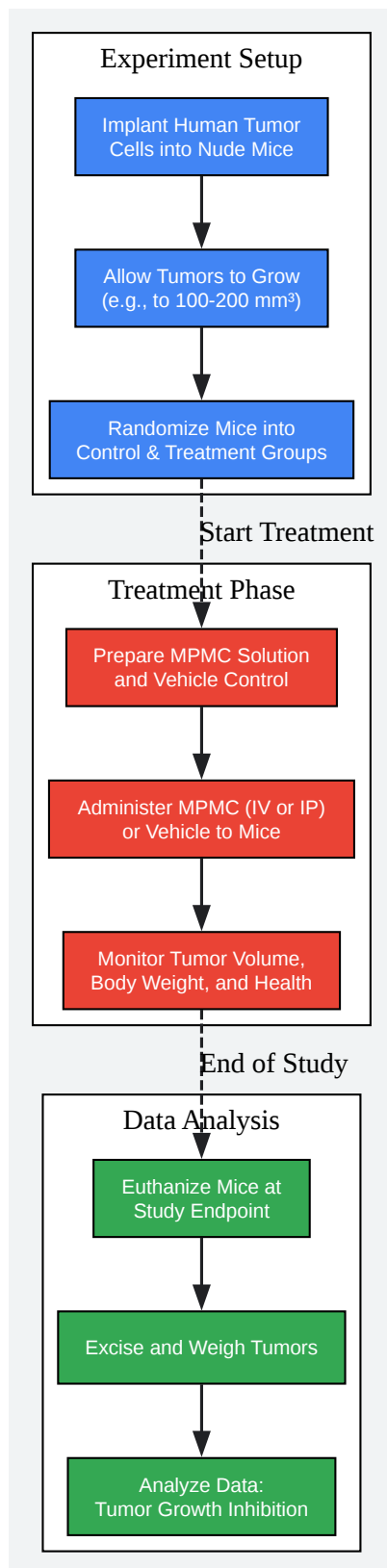
- Drug Preparation:
 - Prepare a stock solution of MPMC (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
 - On the day of the experiment, prepare a series of dilutions from the stock solution in a complete culture medium. A typical concentration range might be 0.1 μ M to 100 μ M.
- Cell Treatment:
 - Remove the old medium from the 96-well plate.
 - Add 100 μ L of the MPMC dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest MPMC concentration) and untreated controls.
 - Incubate the plate for 48-72 hours.
- Viability Assessment (e.g., using MTT assay):
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C until formazan crystals form.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the viability against the MPMC concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for assessing the antitumor activity of MPMC in nude mice bearing human tumor xenografts.[8]

- Xenograft Implantation:
 - Subcutaneously inject cultured human cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS/Matrigel) into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).
 - Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
- Animal Grouping and Dosing Preparation:
 - Randomize mice into treatment and control groups (n=5-10 mice per group).
 - MPMC for injection should be prepared fresh. Reconstitute the lyophilized powder in sterile saline or another appropriate vehicle. The final concentration should be calculated based on the average weight of the mice and the desired dose (e.g., 15 mg/kg).[8]
- Drug Administration:
 - Administer MPMC to the treatment group via intravenous (IV) or intraperitoneal (IP) injection.[2][3] The control group should receive an equivalent volume of the vehicle.
 - Administration can be a single dose or a series of doses (e.g., weekly for 3 weeks).[6]
- Monitoring and Data Collection:
 - Measure tumor volume with calipers 2-3 times per week. (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - Monitor animal body weight and general health status as indicators of toxicity.
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
- Data Analysis:

- Compare the tumor growth curves between the MPMC-treated and control groups.
- Calculate the tumor growth inhibition (TGI) percentage.



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Caption: Experimental workflow for in vivo antitumor efficacy testing.

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